REACTION_CXSMILES
|
[N:1]1[C:10]2[C:5](=[CH:6][N:7]=[CH:8][CH:9]=2)[C:4](O)=[CH:3][CH:2]=1.P(Cl)(Cl)([Cl:14])=O>>[Cl:14][C:4]1[C:5]2[C:10](=[CH:9][CH:8]=[N:7][CH:6]=2)[N:1]=[CH:2][CH:3]=1
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Name
|
|
Quantity
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0.53 g
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Type
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reactant
|
Smiles
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N1=CC=C(C2=CN=CC=C12)O
|
Name
|
|
Quantity
|
4.06 mL
|
Type
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reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
heated
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Type
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TEMPERATURE
|
Details
|
at reflux for 14 h
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Duration
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14 h
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Type
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CUSTOM
|
Details
|
Excess POCl3 was removed under reduced pressure
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Type
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CUSTOM
|
Details
|
the mixture was azeotroped with toluene
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Type
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ADDITION
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Details
|
The resultant gum was treated with sat. NaHCO3 until no gas
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Type
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EXTRACTION
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Details
|
The mixture was extracted with EtOAc
|
Type
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WASH
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Details
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the combined extracts were washed with sodium bicarbonate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product was purified via column chromatography on silica gel (RediSep 40 g column, gradient elution with 0-90% EtOAc/DCM)
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Name
|
|
Type
|
product
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Smiles
|
ClC1=CC=NC2=CC=NC=C12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |